molecular formula C12H17ClFN3S B12215234 N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-5-methyl-1H-pyrazol-3-amine

N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-5-methyl-1H-pyrazol-3-amine

Cat. No.: B12215234
M. Wt: 289.80 g/mol
InChI Key: KDSXNSWIACWJBD-UHFFFAOYSA-N
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Description

N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-5-methyl-1H-pyrazol-3-amine is a synthetic organic compound that features a pyrazole ring substituted with a fluorothienyl group, an isopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-5-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The fluorothienyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorothienyl group may enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    N-[(5-fluoro-2-thienyl)methyl]glycine: Another compound featuring a fluorothienyl group, but with different substituents.

    Thiazole derivatives: Compounds with a thiazole ring, which share some structural similarities with the pyrazole ring.

Uniqueness

N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-5-methyl-1H-pyrazol-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorothienyl group enhances its reactivity and potential bioactivity compared to other similar compounds .

Properties

Molecular Formula

C12H17ClFN3S

Molecular Weight

289.80 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H16FN3S.ClH/c1-8(2)16-9(3)6-12(15-16)14-7-10-4-5-11(13)17-10;/h4-6,8H,7H2,1-3H3,(H,14,15);1H

InChI Key

KDSXNSWIACWJBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C)NCC2=CC=C(S2)F.Cl

Origin of Product

United States

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